molecular formula C24H23N3O3 B014192 6-Aminotetramethylrhodamine CAS No. 159435-10-6

6-Aminotetramethylrhodamine

Cat. No.: B014192
CAS No.: 159435-10-6
M. Wt: 401.5 g/mol
InChI Key: ZWHAMIDYODLAKH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

6-Aminotetramethylrhodamine, also known as TAMRA, is a fluorescent dye . It is a derivative of rhodamine dyes, which are known for their strong absorption and emission of red light . The primary targets of this compound are various biological structures that need to be visualized under a microscope . These can include DNA, RNA, proteins, and cells .

Mode of Action

The mode of action of this compound involves its interaction with the target molecules or structures. When the dye binds to these targets, it can absorb light at a specific wavelength and then re-emit it at a longer wavelength . This change in light emission is what makes the dye visible under a microscope .

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific application. The dye is often used in techniques such as in situ hybridization, immunocytochemistry, protein fluorescence labeling, and quantitative pcr . In these applications, the dye can help visualize and track various biochemical pathways and processes.

Pharmacokinetics

It is known that the dye is soluble in dmso and methanol , which can facilitate its distribution in biological systems. The impact of these properties on the dye’s bioavailability would depend on the specific experimental conditions.

Result of Action

The result of the action of this compound is the visualization of the target molecules or structures under a microscope . By emitting red light when bound to these targets, the dye allows researchers to track and study various biological processes in real-time .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the dye should be stored at -20°C to maintain its stability . Additionally, it should be handled in a well-ventilated area to avoid inhalation of dust or solution vapors . Personal protective equipment, such as lab gloves and safety goggles, should be used when handling this dye .

Biochemical Analysis

Preparation Methods

6-Aminotetramethylrhodamine can be synthesized through several methods. One common synthetic route involves the reaction of 4-cyanophthalic anhydride with 2-aminoethanol, resulting in the formation of the desired compound . The reaction typically requires specific conditions, such as controlled temperature and pH, to ensure high yield and purity.

In industrial settings, the production of this compound often involves large-scale synthesis using similar chemical reactions but optimized for efficiency and cost-effectiveness. The compound is usually purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

6-Aminotetramethylrhodamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

6-Aminotetramethylrhodamine is unique among rhodamine dyes due to its specific functional groups and fluorescence properties. Similar compounds include:

The uniqueness of this compound lies in its amino group, which allows for specific chemical modifications and interactions, making it a versatile tool in various research fields .

Properties

IUPAC Name

5-amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-26(2)15-6-9-18-21(12-15)29-22-13-16(27(3)4)7-10-19(22)24(18)20-11-14(25)5-8-17(20)23(28)30-24/h5-13H,25H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHAMIDYODLAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)N)C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402169
Record name 6-Aminotetramethylrhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159435-10-6
Record name 6-Aminotetramethylrhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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